molecular formula C18H16O5 B13145776 1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione CAS No. 194731-25-4

1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione

Cat. No.: B13145776
CAS No.: 194731-25-4
M. Wt: 312.3 g/mol
InChI Key: RYXFQWVOTANTTC-UHFFFAOYSA-N
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Description

1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in natural products. This compound is characterized by its unique structure, which includes hydroxyl, methoxy, and methyl groups attached to an anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylanthracene-9,10-dione.

    Methoxylation: The methoxy groups at the 6 and 8 positions are introduced through methoxylation reactions, which can be carried out using methanol and a suitable catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The anthraquinone core can be reduced to form anthracene derivatives.

    Substitution: The methoxy and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-2,3-dimethylanthracene-9,10-dione
  • 8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione

Uniqueness

1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione is unique due to the specific positions of its hydroxyl, methoxy, and methyl groups, which confer distinct chemical and biological properties compared to other anthraquinone derivatives.

Properties

CAS No.

194731-25-4

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

1-hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione

InChI

InChI=1S/C18H16O5/c1-8-5-11-15(16(19)9(8)2)18(21)14-12(17(11)20)6-10(22-3)7-13(14)23-4/h5-7,19H,1-4H3

InChI Key

RYXFQWVOTANTTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)O)C(=O)C3=C(C2=O)C=C(C=C3OC)OC

Origin of Product

United States

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